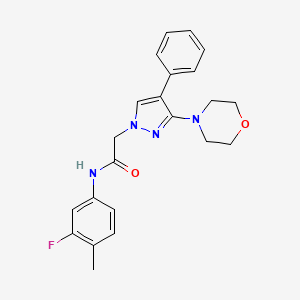

N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a pyrazole core substituted with morpholine and phenyl groups, linked via an acetamide moiety to a 3-fluoro-4-methylphenyl ring. Its structure combines pharmacologically relevant motifs:

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c1-16-7-8-18(13-20(16)23)24-21(28)15-27-14-19(17-5-3-2-4-6-17)22(25-27)26-9-11-29-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQYJFPXSSARCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, exhibits various pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.45 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H23FN4O2 |

| Molecular Weight | 394.45 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Research indicates that compounds containing pyrazole structures can exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of protein kinase activity and induction of apoptosis in cancer cells . The specific activity of this compound against different cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.

Antimicrobial Properties

Compounds with similar structures have also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the phenyl rings has been correlated with enhanced antibacterial effects . Future studies should focus on testing this compound against various microbial strains to assess its potential as an antimicrobial agent.

Anti-inflammatory Effects

The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . Investigating the specific anti-inflammatory mechanisms of this compound could provide insights into its therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Anticancer Studies : A study on pyrazole derivatives demonstrated that modifications at the 1 and 5 positions significantly influenced their anticancer efficacy. Compounds similar to this compound were found to induce apoptosis in various cancer cell lines at micromolar concentrations .

- Antimicrobial Testing : In vitro assays revealed that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against pathogenic bacteria, suggesting a promising antimicrobial profile .

- SAR Analysis : Structure–activity relationship (SAR) studies have identified key functional groups necessary for biological activity in pyrazole compounds. For instance, the presence of halogen substituents on the phenyl ring has been linked to increased potency against cancer cells and bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Studies

A notable study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

These results indicate that the compound may inhibit tumor growth through mechanisms that require further investigation, such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Research Insights

Preliminary studies indicate that the compound may modulate neuroinflammation and promote neuronal survival, although more extensive research is needed to confirm these findings.

Other Therapeutic Applications

Beyond its anticancer and anti-inflammatory properties, this compound may have potential applications in:

- Antimicrobial Activity : The presence of morpholine and pyrazole moieties suggests possible antimicrobial properties.

| Application | Potential Effect |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Antiviral | Possible inhibition of viral replication |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural and functional distinctions from analogs are outlined below:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Core Structure Variations: The target compound’s pyrazole-acetamide scaffold differs from thiazole-acetamide () and benzamide () analogs. Substitution of morpholine (target) vs. trifluoromethyl (flutolanil) alters hydrophobicity and metabolic stability .

Biological Activity :

- The 3-fluoro-4-methylphenyl group in the target compound may confer selectivity for fluorophilic enzyme pockets, a feature shared with flutolanil’s trifluoromethyl group .

- Thiazole-acetamide derivatives () show antimicrobial activity, suggesting the target compound’s pyrazole analog could be repurposed similarly .

Synthetic Complexity :

- The target compound’s synthesis likely involves Suzuki coupling (for aryl-pyrazole linkage) and amidation, akin to methods in . This contrasts with simpler amide-bond formations in benzamide pesticides ().

Hydrogen-Bonding Patterns :

- The morpholine group in the target compound may form C–H···O interactions , distinct from the N–H···O networks in thiazole derivatives () .

Research Findings and Data Gaps

- Pharmacokinetics: No direct ADME data are available for the target compound. However, morpholine-containing analogs (e.g., ) exhibit improved solubility (logP ~2.5) compared to fluorinated benzamides (logP ~3.8) .

- Thermal Stability : Pyrazole derivatives generally show higher melting points (e.g., 302–304°C in ) than thiazole analogs (e.g., 250–255°C in ), suggesting stronger crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.